Fmoc-Sec(pMeBzl)-OH
CAS No.:
Cat. No.: VC13807617
Molecular Formula: C26H25NO4Se
Molecular Weight: 494.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25NO4Se |
|---|---|
| Molecular Weight | 494.5 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid |
| Standard InChI | InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
| Standard InChI Key | ONTNSAXNCVVXSV-DEOSSOPVSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural Characteristics and Physicochemical Properties
Fmoc-Sec(pMeBzl)-OH belongs to the family of non-standard amino acids designed for solid-phase peptide synthesis (SPPS). Its molecular architecture comprises three key components:
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Fmoc Group: A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amino group, removable under basic conditions (e.g., piperidine).
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Selenocysteine Backbone: A selenium analog of cysteine, featuring a selenol (-SeH) group that participates in redox reactions and diselenide bond formation.
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Para-Methoxybenzyl (pMeBzl) Protector: Attached to the selenium atom, this group enhances solubility in organic solvents and prevents premature oxidation during synthesis.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₆H₂₅NO₅Se |
| Molecular Weight | 510.44 g/mol |
| Appearance | Light yellow amorphous solid |
| Melting Point | 150–152°C |
| Solubility | DMF, DCM, THF; sparingly soluble in MeOH |
| Stability | Sensitive to light and oxidizing agents |
The para-methoxybenzyl group confers hydrophobic character, facilitating resin loading in SPPS while minimizing side reactions . Selenium’s lower electronegativity compared to sulfur enhances nucleophilicity, enabling efficient formation of selenoether and diselenide bonds.
Synthesis and Manufacturing
Industrial production of Fmoc-Sec(pMeBzl)-OH follows multi-step protocols optimized for yield and purity:
Synthetic Pathway
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Selenocysteine Preparation: Reacting β-chloro-L-alanine with sodium selenide (Na₂Se) under anaerobic conditions yields L-selenocysteine.
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Protection of Selenium: The selenol group is alkylated with 4-methoxybenzyl chloride in dimethylformamide (DMF), forming Se-(4-methoxybenzyl)-L-selenocysteine.
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Fmoc Protection: The α-amino group is protected using Fmoc-Osu (N-hydroxysuccinimide ester) in the presence of a base such as diisopropylethylamine (DIPEA).
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Purification: Recrystallization from ethanol/water mixtures or chromatography achieves >95% purity .
Industrial Scale Considerations
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Automation: Continuous flow reactors reduce reaction times and improve consistency.
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Quality Control: HPLC and mass spectrometry ensure compliance with pharmacopeial standards for peptide-grade reagents .
Chemical Reactivity and Applications in Peptide Synthesis
Key Reactions
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Oxidation: Treatment with hydrogen peroxide or iodine generates diselenide bonds (-Se-Se-), critical for stabilizing peptide tertiary structures.
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Deprotection: The Fmoc group is cleaved with 20% piperidine in DMF, while the pMeBzl group requires strong acids like trifluoromethanesulfonic acid (TFMSA).
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Native Chemical Ligation (NCL): Selenocysteine’s nucleophilicity enables chemoselective coupling with thioesters, forming native peptide bonds without racemization.
SPPS Protocol Adaptations
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Coupling Efficiency: Fmoc-Sec(pMeBzl)-OH exhibits coupling yields >98% using HATU/DIPEA activation in DMF .
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Orthogonal Protection: Compatibility with Fmoc/t-Bu strategies allows seamless integration into complex sequences containing multiple protected residues (e.g., Arg(Pbf), Lys(Boc)) .
Table 2: Comparison with Boc-Protected Analogs
| Parameter | Fmoc-Sec(pMeBzl)-OH | Boc-Sec(pMeBzl)-OH |
|---|---|---|
| Deprotection Reagent | Piperidine (20% in DMF) | Trifluoroacetic Acid (TFA) |
| Stability to Acid | Stable | Labile |
| Racemization Risk | Low | Moderate |
| Industrial Adoption | High (Fmoc-SPPS) | Limited (Boc-SPPS) |
Future Directions and Research Opportunities
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Green Synthesis: Developing aqueous-based coupling methods to reduce DMF usage.
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Selenopeptide Libraries: High-throughput screening of selenocysteine-rich peptides for drug discovery.
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Hybrid Materials: Integrating selenopeptides into biomaterials for responsive drug delivery systems.
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